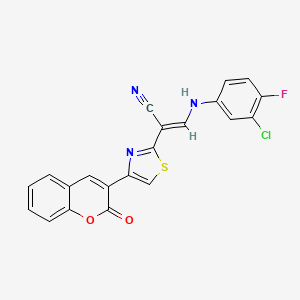

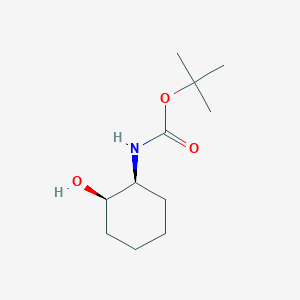

![molecular formula C28H19N B2984183 11-([1,1'-联苯]-4-基)-11H-苯并[a]咔唑 CAS No. 1210469-44-5](/img/structure/B2984183.png)

11-([1,1'-联苯]-4-基)-11H-苯并[a]咔唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“11-([1,1’-biphenyl]-4-yl)-11H-benzo[a]carbazole” is a chemical compound with a complex structure that contains a biphenyl group and a benzo[a]carbazole group . It is a polycyclic aromatic hydrocarbon with potential applications in organic electronics, photovoltaics, and optoelectronic devices .

Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The functionalization of carbazole is performed at the N-position, followed by covalent linking of further monomers . A one-pot method has been developed for the synthesis of polysubstituted carbazole via Cu-catalyzed coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl .Molecular Structure Analysis

Carbazole is an aromatic heterocyclic organic compound. It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The compound’s structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .Chemical Reactions Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .Physical And Chemical Properties Analysis

Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability , excellent charge transport ability, etc . Polycarbazoles (PCz) and its derivatives include a class of heterocyclic conducting polymers that have been presented for a variety of applications, such as solar cells , anti-corrosion , sensors , photo-voltaic devices , etc.科学研究应用

有机发光二极管 (OLED)

研究探索了具有苯并咔唑和三苯三嗪部分的可溶主材料在红色磷光有机发光二极管 (PHOLED) 中的应用。这些材料,包括 11-[3-(4,6-二苯-[1,3,5]三嗪-2-基)-苯基]-11H-苯并[a]咔唑,显示出改善的溶解性和均匀的薄膜形态,从而产生具有显着电流效率和外部量子效率值的高效 PHOLED (M. Suh 等,2016)。

合成方法

已经开发出一种铜催化的合成 11H-苯并[a]咔唑的方法,展示了一种使用易得材料和廉价催化剂体系以中等至优异收率获得这些化合物的有效方法 (瑞龙谢等,2012)。

抗肿瘤应用

作为新型抗肿瘤剂的取代的 11H-苯并[a]咔唑-5-甲酰胺的合成和生物学评估表明,大多数化合物表现出有效的抗肿瘤活性,其中一些显示出显着的体外和体内抗癌活性,与已知的抗肿瘤药物相当 (王玉琴等,2011)。

光环化研究

导致 11H-苯并[a]咔唑及其衍生物的苯乙烯吲哚的光环化研究提供了对合成路线和通过其化学位移区分化合物的见解,有助于理解它们的化学性质 (W. Carruthers 等,1974)。

聚合物太阳能电池

在聚合物太阳能电池的背景下,涉及 11H-苯并[a]咔唑单元的共聚物的设计和合成证明了它们通过固态堆积和光伏性能实现高效率的潜力,突出了该材料在可再生能源技术中的适用性 (秦瑞萍等,2009)。

作用机制

Target of Action

The primary targets of 11-([1,1’-biphenyl]-4-yl)-11H-benzo[a]carbazole are optoelectronic devices and electrochemical transistors . These targets are crucial in the field of nanodevices and rechargeable batteries .

Mode of Action

The compound interacts with its targets by exhibiting excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . It can be electropolymerized in two different methods, resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .

Biochemical Pathways

The affected pathways involve the electropolymerization processes of carbazole and chemical polymerization of carbazole derivatives . The compound’s action leads to the generation of highly efficient materials for a wide range of optoelectronic applications .

Result of Action

The molecular and cellular effects of the compound’s action include the creation of materials with excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These materials are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Carbazole compounds are known for their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have been studied for more than 30 years due to their potential industrial applications in electroluminescent applications and light-emitting diodes .

安全和危害

未来方向

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors, etc . This suggests a promising future for the development and application of carbazole-based compounds in various fields.

属性

IUPAC Name |

11-(4-phenylphenyl)benzo[a]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19N/c1-2-8-20(9-3-1)21-14-17-23(18-15-21)29-27-13-7-6-12-25(27)26-19-16-22-10-4-5-11-24(22)28(26)29/h1-19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKLNKNECPLPJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=CC=CC=C6C=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2984101.png)

![(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2984102.png)

![N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine](/img/structure/B2984104.png)

![N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2984109.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)

![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)

![3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2984121.png)